Dotriacolide sodium

Description

Dotriacolide sodium is a β-lactamase inhibitor under preclinical development by the Microbial Chemistry Research Foundation, targeting bacterial infections, particularly those resistant to conventional β-lactam antibiotics . β-lactamase enzymes hydrolyze β-lactam antibiotics (e.g., penicillins, cephalosporins), rendering them ineffective. Current research emphasizes its structural and mechanistic novelty, though detailed preclinical data remain proprietary .

Properties

CAS No. |

81131-98-8 |

|---|---|

Molecular Formula |

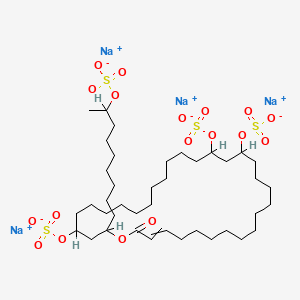

C40H72Na4O18S4 |

Molecular Weight |

1061.2 g/mol |

IUPAC Name |

tetrasodium;[2-oxo-18,30-disulfonatooxy-32-(8-sulfonatooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] sulfate |

InChI |

InChI=1S/C40H76O18S4.4Na/c1-35(55-59(42,43)44)27-21-15-14-19-22-28-36-33-37(56-60(45,46)47)29-23-16-11-7-5-8-12-18-25-31-39(58-62(51,52)53)34-38(57-61(48,49)50)30-24-17-10-6-3-2-4-9-13-20-26-32-40(41)54-36;;;;/h26,32,35-39H,2-25,27-31,33-34H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;/q;4*+1/p-4 |

InChI Key |

RYIFSWDKUAMXKZ-UHFFFAOYSA-J |

Canonical SMILES |

CC(CCCCCCCC1CC(CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Dotriacolide sodium is synthesized through fermentation processes involving Micromonospora echinospora. The production of this compound is significantly enhanced by the addition of sulfate ions to the culture medium. This compound is isolated as an O-sulfate ester, which is crucial for its activity .

Chemical Reactions Analysis

Dotriacolide sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Chemistry

Dotriacolide sodium serves as a β-lactamase inhibitor , which is vital for studying antibiotic resistance mechanisms. By inhibiting β-lactamase enzymes, it helps maintain the efficacy of β-lactam antibiotics against resistant bacterial strains. This application is critical in understanding how bacteria evolve resistance to antibiotics and can inform the development of new inhibitors.

Biology

In biological research, this compound enhances the production of certain antibiotics, such as mycinamicin . Studies have shown that it forms micelles with mycinamicin, significantly increasing its production levels. For example, research indicated that in a non-producing strain of Micromonospora griseorubida, the addition of dotriacolide led to a notable increase in mycinamicin production, demonstrating its role as a growth factor for antibiotic-producing bacteria .

Medicine

The medical implications of this compound are profound. Its ability to inhibit β-lactamase enzymes positions it as a potential candidate for developing new antibiotics aimed at combating resistant bacterial strains. The ongoing research into its effectiveness could lead to breakthroughs in treating infections caused by multi-drug resistant organisms.

Industry

In the fermentation industry, this compound is utilized to enhance antibiotic yields during production processes. Its application not only improves efficiency but also reduces costs associated with antibiotic manufacturing. By optimizing fermentation conditions with this compound, manufacturers can achieve higher outputs of desired antibiotics.

Case Studies and Research Findings

- Enhancement of Mycinamicin Production :

-

Mechanism of Action :

- Research has elucidated that this compound inhibits β-lactamase enzymes by forming stable complexes at their active sites. This mechanism is crucial for preserving the effectiveness of β-lactam antibiotics against resistant strains.

-

Industrial Applications :

- Various industrial studies have indicated that incorporating this compound into fermentation processes leads to higher yields of antibiotics, thus proving its utility in commercial antibiotic production settings.

Mechanism of Action

Dotriacolide sodium exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound helps in maintaining the efficacy of β-lactam antibiotics. The molecular targets include the active sites of β-lactamase enzymes, where it forms a stable complex, preventing the enzyme from interacting with the antibiotic .

Comparison with Similar Compounds

Key Findings:

Avibactam outperforms clavulanic acid in spectrum and resistance profiles due to its non-β-lactam structure and reversible binding . However, emerging resistance to avibactam combinations (e.g., ceftazidime-avibactam) has been reported.

Biological Activity

Dotriacolide sodium is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a sodium salt derivative of dotriacolide, which is a cyclic lipopeptide. The compound's structure contributes to its biological activity, particularly its interaction with various cellular targets.

- Antimicrobial Activity : this compound exhibits antimicrobial properties against a range of pathogens. It disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism has been observed in both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, which are key players in the inflammatory response. This action may be beneficial in treating conditions characterized by excessive inflammation.

- Cell Proliferation Inhibition : this compound has shown potential in inhibiting the proliferation of certain cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Therapy

This compound has been investigated for its potential use as an antimicrobial agent. Its efficacy against resistant strains of bacteria makes it a candidate for further development in treating infections that are difficult to manage with conventional antibiotics.

Cancer Treatment

The compound's ability to inhibit cancer cell growth positions it as a promising candidate for cancer therapy. Preliminary studies have indicated its effectiveness against specific tumor types, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial counts at concentrations as low as 10 µg/mL, highlighting its potential as an alternative treatment for bacterial infections.

-

Case Study 2: Anti-inflammatory Properties

- In an animal model of arthritis, this compound was administered to assess its anti-inflammatory effects. The results showed a marked decrease in joint swelling and pain scores compared to the control group, suggesting its potential utility in managing inflammatory diseases.

Research Findings

Q & A

Q. What standardized methodologies are recommended for assessing the purity of Dotriacolide sodium in early-stage research?

Category: Basic To evaluate purity, researchers should employ orthogonal analytical techniques such as High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation. Cross-referencing results with mass spectrometry (MS) ensures accurate molecular weight confirmation. Detailed protocols must specify column types, solvent systems, and calibration standards to ensure reproducibility .

Q. How should researchers design initial solubility studies for this compound?

Category: Basic Solubility profiles should be determined using shake-flask methods across physiologically relevant pH ranges (1.2–7.4) and temperatures (25°C–37°C). Quantify solubility via UV-Vis spectroscopy or HPLC, with triplicate measurements to account for variability. Document solvent preparation, equilibration time, and centrifugation parameters to align with OECD guidelines for chemical characterization .

Q. What literature review strategies are critical for formulating hypotheses about this compound's mechanism of action?

Category: Basic Systematically search databases (PubMed, SciFinder) using controlled vocabularies (MeSH terms, CAS registry numbers). Prioritize peer-reviewed studies with robust experimental designs, and use citation tracking to identify seminal works. Annotate contradictory findings (e.g., conflicting efficacy reports) to refine hypotheses, ensuring alignment with Evidence-Based Medicine (EBM) principles .

Q. Which in vitro models are appropriate for preliminary toxicity screening of this compound?

Category: Basic Use immortalized cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal toxicity) with MTT or resazurin assays to measure cell viability. Include positive controls (e.g., cisplatin for cytotoxicity) and validate results via flow cytometry for apoptosis/necrosis markers. Adhere to ISO 10993-5 guidelines for biocompatibility testing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological efficacy of this compound across studies?

Category: Advanced Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity sources (e.g., dosing regimens, model systems). Validate key findings through independent replication under standardized conditions (e.g., identical cell lines, serum concentrations). Apply sensitivity analysis to identify confounding variables (e.g., batch-to-batch compound variability) .

Q. What strategies optimize the pharmacokinetic profiling of this compound in heterogeneous in vivo models?

Category: Advanced Use LC-MS/MS for plasma concentration quantification, with non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Employ population pharmacokinetic (PopPK) modeling to account for interspecies variability. Validate assays via spike-and-recovery experiments and parallelism testing to ensure matrix compatibility .

Q. How should researchers address low reproducibility in this compound's bioactivity assays?

Category: Advanced Implement factorial experimental designs to isolate variables (e.g., incubation time, solvent choice). Use Quality-by-Design (QbD) principles to define critical quality attributes (CQAs) and control material sourcing (e.g., endotoxin-free reagents). Share raw datasets and analytical codes via repositories like Zenodo to enable third-party verification .

Q. What computational approaches validate this compound's target binding affinity amid conflicting docking studies?

Category: Advanced Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with surface plasmon resonance (SPR) for kinetic validation. Cross-validate docking scores (AutoDock, Glide) against experimental IC50 values. Apply ensemble docking to account for protein flexibility and solvent effects .

Q. How can multi-omics data be integrated to elucidate this compound's polypharmacology?

Category: Advanced Use pathway enrichment analysis (KEGG, Reactome) on transcriptomic/proteomic datasets to identify perturbed networks. Apply weighted gene co-expression network analysis (WGCNA) to link compound exposure to phenotypic outcomes. Validate hypotheses via CRISPR-Cas9 knockouts or pharmacological inhibition of candidate targets .

Q. What statistical frameworks are suitable for analyzing dose-response anomalies in this compound studies?

Category: Advanced Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R drc package). Assess goodness-of-fit via Akaike Information Criterion (AIC) and residual plots. For non-monotonic responses, employ benchmark dose (BMD) modeling or Bayesian hierarchical models to quantify uncertainty .

Methodological Notes

- Data Tables : Include tables summarizing purity assays (e.g., HPLC retention times, NMR shifts), solubility values across conditions, and pharmacokinetic parameters with confidence intervals .

- Contradiction Analysis : Use forest plots in meta-analyses to visualize effect size heterogeneity and funnel plots to assess publication bias .

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.